Superior Magnitude and Duration of Oral Antihypertensive Effect in Hypertensive Primates
In a direct, head‑to‑head comparison conducted in the same high‑renin renal hypertensive monkey model, PD 132002 (30 mg/kg p.o.) produced a maximal blood pressure reduction of 24 ± 4 mmHg. Both the magnitude and duration of this oral antihypertensive effect were greater than those produced by the comparators enalkiren, CGP‑38560, and CP‑80794 under identical experimental conditions [1].
| Evidence Dimension | Maximum reduction in mean arterial blood pressure after oral administration |
|---|---|
| Target Compound Data | 24 ± 4 mmHg at 30 mg/kg p.o. in renal hypertensive monkeys [1] |
| Comparator Or Baseline | Enalkiren, CGP-38560, and CP-80794 (specific numerical values not reported in the abstract, but explicitly stated as inferior in both magnitude and duration) [1] |
| Quantified Difference | Not quantifiable in absolute numbers from the abstract; the primary publication explicitly asserts superiority in both magnitude and duration [1]. |
| Conditions | High-renin renal hypertensive monkey model; oral administration of 30 mg/kg [1] |
Why This Matters
The direct comparative data in a disease-relevant primate model establish PD 132002 as the more efficacious oral renin inhibitor, justifying its selection for studies requiring robust and prolonged blood pressure reduction.
- [1] Repine, J. T., et al. Renin inhibitors containing esters at the P2-position. Oral activity in a derivative of methyl aminomalonate. J. Med. Chem. 1991, 34(7), 1935-1943. PMID: 2066966. View Source
